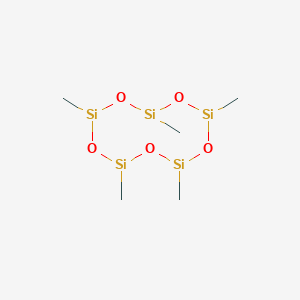PENTAMETHYLCYCLOPENTASILOXANE

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pentamethylcyclopentasiloxane, also known as 2,4,6,8,10-pentamethylcyclopentasiloxane, is a cyclic siloxane with the molecular formula C$5$H${20}$O$_5$Si$_5$ and a molecular weight of approximately 300.6368 g/mol . It features a cyclic structure composed of alternating silicon and oxygen atoms with five methyl groups attached to the silicon atoms. This configuration imparts unique physical properties such as low viscosity and high thermal stability, making it suitable for various industrial applications .
- Flammability: Flammable liquid with a flash point of 52 °C.
- Skin Irritation: May cause mild skin irritation upon prolonged or repeated exposure.
- Inhalation: Inhalation of vapors may cause respiratory irritation.
- Environmental Concerns: PMCP is considered a volatile organic compound (VOC) and can contribute to air pollution. Some studies suggest potential environmental concerns due to its persistence in the environment.
Organic Synthesis
Due to its cyclic structure and attached methyl groups, CPMS can be a versatile starting material for organic synthesis. Researchers can utilize it to create new organosilicon compounds with specific functionalities for various applications [].
Silicone-Based Materials Research
CPMS can serve as a building block for the development of novel silicone-based materials. Its properties like thermal stability, hydrophobicity, and chemical inertness make it suitable for studying new types of polymers, gels, and coatings with potential applications in electronics, aerospace, and medicine.
Drug Delivery Systems
The lipophilic nature of CPMS allows it to be explored for drug delivery research. Scientists can investigate its potential for encapsulating hydrophobic drugs and facilitating their transport across cell membranes []. Additionally, its biocompatibility is being studied for the development of implantable drug delivery devices [].
Colloid and Surface Science Research
CPMS can be used to study colloidal interactions and surface modification. Its ability to self-assemble into well-defined structures makes it a valuable tool for researchers investigating fundamental aspects of colloid science []. Additionally, surface modification with CPMS can be explored to control surface properties like wettability and adhesion for various applications [].
Pentamethylcyclopentasiloxane can be synthesized through several methods:
- Direct synthesis: This involves the reaction of methylchlorosilanes with water or other silanol sources under controlled conditions.
- Polymerization: As mentioned earlier, it can be produced by polymerizing lower molecular weight siloxanes using heat or catalysts.
- Hydrolysis: The hydrolysis of chlorosilanes can also yield pentamethylcyclopentasiloxane as a product.
These methods allow for the production of pentamethylcyclopentasiloxane in varying purities and quantities depending on the desired application .
Pentamethylcyclopentasiloxane shares similarities with other cyclic siloxanes but exhibits unique characteristics that set it apart. Below is a comparison with similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1,3,5,7-Tetramethylcyclotetrasiloxane | C$4$H${12}$O$_4$Si$_4$ | Lower molecular weight; used in personal care |
| 1,3-Dimethyl-1,3-diphenylsiloxane | C$9$H${10}$O$_2$Si | Higher viscosity; used in industrial applications |
| Octamethylcyclotetrasiloxane | C$8$H${24}$O$_4$Si$_4$ | Greater hydrophobicity; used in specialty coatings |
Uniqueness of Pentamethylcyclopentasiloxane:
- The presence of five methyl groups contributes to its low surface tension and excellent spreading properties compared to other cyclic siloxanes.
- Its ability to form stable polymers enhances its versatility in various applications.
Physical Description
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 55 of 109 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 54 of 109 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable
Other CAS
General Manufacturing Information
Cyclopentasiloxane, 2,4,6,8,10-pentamethyl-: ACTIVE








